molecular formula C5H4Cl2O3 B12654496 5-(Dichloromethyl)-5-hydroxy-2(5H)-furanone CAS No. 154180-03-7

5-(Dichloromethyl)-5-hydroxy-2(5H)-furanone

Cat. No.: B12654496
CAS No.: 154180-03-7
M. Wt: 182.99 g/mol
InChI Key: UIUWYLZJGGDCTB-UHFFFAOYSA-N
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Description

5-(Dichloromethyl)-5-hydroxy-2(5H)-furanone is an organic compound with a furanone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dichloromethyl)-5-hydroxy-2(5H)-furanone typically involves the reaction of dichloromethyl ketone with a suitable precursor under controlled conditions. One common method is the reaction of dichloromethyl ketone with a hydroxyl-containing compound in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dichloromethyl)-5-hydroxy-2(5H)-furanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dichloromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(Dichloromethyl)-5-hydroxy-2(5H)-furanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Dichloromethyl)-5-hydroxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Dichloromethyl)-5-hydroxy-2(5H)-furanone include other furanone derivatives with different substituents, such as:

  • 5-(Chloromethyl)-5-hydroxy-2(5H)-furanone
  • 5-(Bromomethyl)-5-hydroxy-2(5H)-furanone
  • 5-(Methyl)-5-hydroxy-2(5H)-furanone

Uniqueness

What sets this compound apart from these similar compounds is the presence of the dichloromethyl group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

154180-03-7

Molecular Formula

C5H4Cl2O3

Molecular Weight

182.99 g/mol

IUPAC Name

5-(dichloromethyl)-5-hydroxyfuran-2-one

InChI

InChI=1S/C5H4Cl2O3/c6-4(7)5(9)2-1-3(8)10-5/h1-2,4,9H

InChI Key

UIUWYLZJGGDCTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(OC1=O)(C(Cl)Cl)O

Origin of Product

United States

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